USP25 and 28 inhibitor AZ-2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

USP25 and 28 inhibitor AZ-2 is a small-molecule compound designed to selectively inhibit the deubiquitylases USP25 and USP28. These enzymes play crucial roles in various cellular processes, including protein stability and degradation, making them significant targets in cancer therapy. The chemical structure of AZ-2 is characterized by the molecular formula C17H17BrF3NO3, indicating the presence of bromine and trifluoromethyl groups, which contribute to its biological activity and selectivity .

- AZ-2 acts as a non-competitive inhibitor of USP25 and 28 []. This means it binds to a site on the enzyme distinct from the the active site where the ubiquitin substrate binds. This binding prevents the enzyme from performing its normal function of removing ubiquitin tags from proteins.

- Inhibiting USP25/28 can lead to the accumulation of ubiquitinated proteins, which can be targeted for degradation by the cell. This process can be particularly relevant in cancer cells, where dysregulation of protein degradation pathways is common [].

- As with most research chemicals, information on specific safety hazards associated with AZ-2 is limited. Due to the presence of a bromine atom, it's advisable to handle it with care and wear appropriate personal protective equipment.

- Given the lack of detailed data, it's important to follow general laboratory safety protocols when working with AZ-2.

Targeting Ubiquitin-Specific Proteases (USPs):

AZ-1 and potentially AZ-2 act as inhibitors for USP25 and USP28, classified as deubiquitinating enzymes (DUBs) []. Ubiquitination is a cellular process where a molecule called ubiquitin is attached to proteins, marking them for degradation or other regulatory functions. USP25 and USP28 remove ubiquitin from proteins, influencing their stability and function []. Inhibiting these USPs with AZ-2 could be a tool to study the role of ubiquitination in various cellular processes.

Cancer Research:

Studies suggest that AZ-1, and potentially AZ-2 by extension, could have anti-cancer properties. USP25 and USP28 are known to stabilize certain oncoproteins, like c-MYC, which drive cancer cell growth []. Inhibiting these USPs with AZ-2 could lead to the degradation of these oncoproteins, potentially offering a therapeutic strategy for cancer treatment [].

Other Therapeutic Applications:

USP25/28 inhibition might be explored in other diseases beyond cancer. Studies have shown AZ-1 to be effective in reducing colitis in mouse models, suggesting a potential role for AZ-2 research in understanding inflammatory bowel disease (IBD) [].

AZ-2 functions primarily through reversible binding to the active sites of USP25 and USP28, inhibiting their enzymatic activity. The compound interacts with specific amino acid residues within the catalytic pockets of these enzymes, preventing substrate binding and subsequent deubiquitination reactions. This inhibition alters the stability of various oncogenic proteins, leading to reduced tumor cell proliferation .

The biological activity of AZ-2 has been demonstrated in various preclinical studies. It exhibits potent anti-tumor effects by inducing apoptosis in cancer cell lines and inhibiting cell cycle progression. Specifically, AZ-2 has shown efficacy in suppressing the proliferation of tumor cells by targeting pathways reliant on USP25 and USP28 for survival. The compound's ability to modulate key signaling pathways makes it a promising candidate for further development in cancer therapeutics .

- Formation of key intermediates: Initial reactions involve the creation of benzylaminoethanol derivatives.

- Substitution reactions: Introduction of halogen and trifluoromethyl groups at specific positions on the aromatic ring.

- Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Detailed synthetic routes can vary, but optimization often focuses on enhancing yield and selectivity towards USP25 and USP28 .

AZ-2 is primarily explored for its potential applications in oncology, particularly in treating cancers that are dependent on USP25 and USP28 for tumor growth and survival. Its selective inhibition profile allows it to be used in combination therapies aimed at enhancing the efficacy of existing treatments while minimizing side effects associated with broader-spectrum inhibitors .

Interaction studies using surface plasmon resonance have confirmed that AZ-2 binds effectively to both USP25 and USP28 with comparable affinities. These studies indicate that AZ-2's binding does not significantly affect other deubiquitinases, highlighting its specificity. Such selectivity is crucial for reducing off-target effects in therapeutic applications .

AZ-2 belongs to a class of compounds that inhibit USP25 and USP28, alongside others such as AZ1 and AZ4. Below is a comparison highlighting their unique features:

| Compound | Molecular Formula | Key Features | Inhibition Potency |

|---|---|---|---|

| AZ-1 | C17H17F3NO3 | First identified inhibitor; broad anti-tumor activity | High nanomolar range |

| AZ-2 | C17H17BrF3NO3 | Selective dual inhibitor; significant anti-cancer effects | Low micromolar range |

| AZ-4 | C17H16F3NO3 | Similar scaffold; different substitution pattern affects potency | Moderate potency |

AZ-2's unique bromine substitution enhances its binding affinity compared to other derivatives, making it a valuable candidate for targeted cancer therapies .

Molecular Formula and Weight (C17H17BrF3NO3)

USP25 and 28 inhibitor AZ-2 possesses the molecular formula C17H17BrF3NO3, representing a complex organic compound with multiple functional groups [4]. The compound exhibits a molecular weight of 420.2 grams per mole, placing it within the optimal range for pharmaceutical compounds [2] [4]. This molecular weight falls below the commonly accepted threshold of 500 daltons for drug-like molecules, contributing to its favorable physicochemical properties for biological applications [3]. The elemental composition includes seventeen carbon atoms, seventeen hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms, reflecting the structural complexity required for selective enzyme inhibition [4].

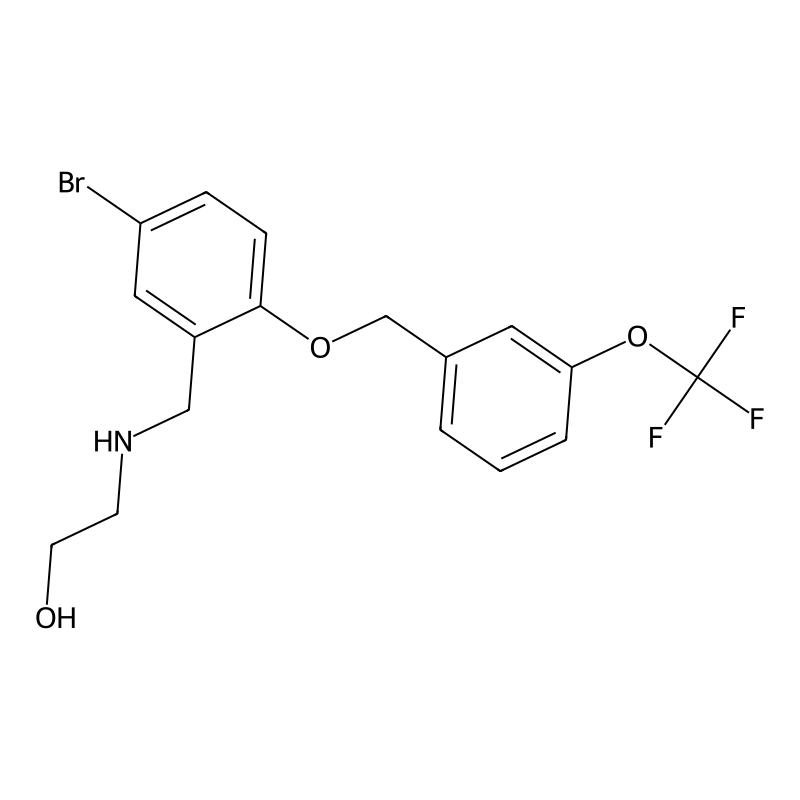

IUPAC Nomenclature: 2-((5-Bromo-2-((3-(trifluoromethoxy)benzyl)oxy)benzyl)amino)ethanol

The International Union of Pure and Applied Chemistry nomenclature for AZ-2 is 2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol [4]. This systematic name provides a precise description of the molecular architecture, indicating the presence of a brominated aromatic ring connected through an ether linkage to a trifluoromethoxy-substituted benzyl group [4]. The nomenclature also specifies the aminoethanol functionality, which serves as a critical component for biological activity [1] [4]. Alternative systematic names include 2-{[(5-bromo-2-{[3-(trifluoromethoxy)phenyl]methoxy}phenyl)methyl]amino}ethan-1-ol, demonstrating the complexity of the molecular structure [4].

Structural Features

Bromophenyl Moiety

The bromophenyl moiety represents a fundamental structural component of AZ-2, serving as a major driver for binding to USP28 and USP25 [1]. This aromatic system is embedded parallel to helix α6 within a hydrophobic pocket formed by amino acid residues including L180, F186, L264, M288, and F292 [1]. The bromine substitution at the 5-position of the phenyl ring provides optimal electronic and steric properties for target engagement [1]. Crystal structure analyses reveal that the aromatic F292 side chain interacts with the bromophenyl ring through π-stacking interactions, providing additional stability to the protein-inhibitor complex [1]. The bromophenyl component contributes significantly to the overall binding affinity and selectivity profile of AZ-2 [1] [13].

Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) functions as a powerful electron-withdrawing substituent that significantly influences the biological activity of AZ-2 [10] [27]. This functional group exhibits superior electron-withdrawing properties compared to both methoxy and trifluoromethyl groups, demonstrating long-range effects that extend beyond immediate neighboring positions [29]. The trifluoromethoxy group possesses high hydrophobicity with a π value of +1.04, substantially greater than the π value of -0.02 for methoxy groups [10]. Previous structure-activity analyses have demonstrated that fluorine-carrying substitutions on the benzoxy-substituent of the AZ-scaffold are essential for USP28 binding and inhibition [1]. The trifluoromethoxy group exhibits exceptional stability towards heating, acidic conditions, and basic conditions, making it an ideal substituent for pharmaceutical applications [10] [27].

Benzyloxy Linkage

The benzyloxy linkage serves as a flexible connector between the trifluoromethoxy-substituted aromatic ring and the bromophenyl moiety [1] [14]. This ether bond exhibits characteristic C-O bond properties that facilitate conformational flexibility while maintaining structural integrity [14]. The benzyloxy connection allows for optimal spatial positioning of the pharmacophoric elements within the binding site of the target enzymes [1]. Crystal structure studies indicate that the C-O-C bond angle approaches 120 degrees, consistent with sp2 hybridization characteristics typical of aromatic ether linkages [14]. The benzyloxy linkage contributes to the overall molecular geometry that positions the aromatic rings approximately perpendicular to each other, a configuration essential for biological activity [1].

Aminoethanol Chain

The aminoethanol chain represents a critical structural feature that extends toward the protein surface and forms essential hydrogen bonding interactions with target residues [1] [17]. This polar functional group establishes hydrogen bonds with aspartic acid 265 and glutamine 315 residues within the USP28 binding site [1]. The ethanolamine moiety provides both hydrogen bond donor and acceptor capabilities through its amino and hydroxyl functionalities [15] [17]. The aminoethanol chain contributes to the hydrophilic character of the molecule while maintaining the necessary balance with hydrophobic interactions [15]. This structural component is fundamental to the Kennedy pathway in cellular metabolism, where ethanolamine serves as a precursor for phosphatidylethanolamine synthesis [17].

Physical and Chemical Properties

USP25 and 28 inhibitor AZ-2 exhibits distinctive physical and chemical properties that support its biological activity and pharmaceutical utility. The compound appears as a solid at room temperature, consistent with its molecular weight and intermolecular interactions [2]. AZ-2 demonstrates excellent solubility in dimethyl sulfoxide at concentrations up to 10 millimolar, making it suitable for biological assays and compound screening applications [2] [21]. The lipophilicity profile of AZ-2 falls within the LogD7.4 range of 2.7 to 3.5, indicating moderate lipophilicity appropriate for cellular permeability and target engagement [3] [24].

The electronic properties of AZ-2 are dominated by the electron-withdrawing effects of the trifluoromethoxy group, which enhances the electrophilic character of adjacent molecular regions [27]. The compound exhibits reversible binding characteristics to its target enzymes, as demonstrated by high-dilution assay formats where full restoration of enzyme activity occurs upon re-equilibration [3]. The molecular geometry features aromatic rings oriented approximately perpendicular to each other, with the aminoethanol chain extending toward the protein surface for optimal binding interactions [1].

Table 1: Molecular Properties of AZ-2

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H17BrF3NO3 | Citation 4 |

| Molecular Weight (g/mol) | 420.2 | Citation 2, 4 |

| IUPAC Name | 2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol | Citation 4 |

| Physical State | Solid | Citation 2 |

| Solubility in DMSO | 10 mM | Citation 2 |

| LogD7.4 Range | 2.7-3.5 | Citation 3 |

Table 2: Physical and Chemical Properties of AZ-2

| Property Category | Description | Impact on Activity |

|---|---|---|

| Molecular Geometry | Aromatic rings oriented perpendicular, aminoethanol chain extends toward protein surface | Optimal spatial arrangement for target binding |

| Electronic Properties | Electron-withdrawing trifluoromethoxy group, enhanced electrophilic character | Enhanced binding affinity and selectivity |

| Solvent Properties | Polar aprotic solvent solubility (DMSO), moderate lipophilicity | Suitable for biological assays and cellular studies |

| Stability | Trifluoromethoxy group demonstrates high stability towards heating, acidic/basic conditions | Maintains activity under physiological conditions |

| Binding Characteristics | Reversible binding, non-competitive inhibition mechanism | Allows for re-equilibration and dose-dependent effects |

Structure-Activity Relationship (SAR)

Role of Fluorine-Carrying Substitutions

Fluorine-carrying substitutions play a pivotal role in determining the biological activity and selectivity of AZ-2 and related compounds [1] [16]. Structure-activity analyses of the AZ-series inhibitors have conclusively demonstrated that fluorine-containing substituents on the benzoxy portion of the molecular scaffold are essential for USP28 and USP25 binding and inhibition [1]. The presence of fluorine atoms significantly enhances the electron-withdrawing properties of substituent groups, leading to improved target binding affinity [16] [27]. Research has shown that compounds lacking fluorine substitutions, such as AZ3, exhibit dramatically reduced inhibitory activity against both USP28 and USP25 [1] [3].

The trifluoromethoxy substitution in AZ-2 provides superior binding characteristics compared to other fluorinated variants [1]. The electron-withdrawing nature of fluorine substituents affects the electronic distribution within the molecule, enhancing electrophilic character at critical binding sites [27]. Studies investigating the structure-activity relationships of fluorinated compounds have revealed that fluorine substitution can have significant effects on target binding, with the specific positioning and number of fluorine atoms being crucial determinants of biological activity [16] [18].

Comparison with AZ1, AZ3, and AZ4 Structures

Comparative analysis of AZ-2 with other members of the AZ-series reveals distinct structure-activity relationships that highlight the importance of fluorine-containing substitutions [1] [3]. AZ1, featuring -F/-CF3 substitutions, demonstrates IC50 values of 0.7 to 1.0 micromolar against both USP28 and USP25, representing the most potent compound in the series [1] [3]. AZ-2, with its -O-CF3 substitution, exhibits equivalent IC50 values of 0.9 micromolar against both target enzymes, demonstrating comparable potency to AZ1 [2] [3].

In stark contrast, AZ3, which lacks fluorine substitutions, shows significantly diminished activity with IC50 values of 26.4 micromolar against both USP25 and USP28 [1] [3]. AZ4, containing three fluorine substitutions (3x-F), exhibits activity in the high nanomolar to low micromolar range, though specific values vary depending on assay conditions [1] [3]. Cellular target engagement studies reveal that AZ1 demonstrates the highest potency with EC50 values of 3.3 micromolar for both targets, while AZ-2 shows EC50 values of 11.5 micromolar [3]. AZ4 exhibits intermediate cellular activity with EC50 values of 19.6 micromolar, while AZ3 demonstrates only weak cellular engagement [3].

The differential activities observed among these compounds underscore the critical importance of fluorine-containing substituents for biological activity [1] [3]. All fluorinated variants (AZ1, AZ-2, and AZ4) demonstrate strong inhibition of both USP28 and USP25 (greater than 90 percent), while showing high selectivity over other deubiquitinase family members [3] [6]. The physicochemical properties of the active compounds, including molecular weights below 500 daltons and LogD7.4 values in the 2.7 to 3.5 range, contribute to their suitability as molecular probes for cellular investigations [3].

Table 3: Structure-Activity Relationship Comparison of AZ Series Inhibitors

| Compound | Substitution Pattern | USP28 IC50 (μM) | USP25 IC50 (μM) | Cellular Target Engagement EC50 USP28 (μM) | Cellular Target Engagement EC50 USP25 (μM) |

|---|---|---|---|---|---|

| AZ1 | -F/-CF3 | 0.7-1.0 | 0.7-1.0 | 3.3 | 3.3 |

| AZ2 | -O-CF3 | 0.9 | 0.9 | 11.5 | 11.5 |

| AZ3 | Non-fluorinated | 26.4 | 26.4 | Weak activity | Weak activity |

| AZ4 | 3x-F | High nanomolar to low micromolar | High nanomolar to low micromolar | 19.6 | 19.6 |

Table 4: Structural Components and Their Properties

| Structural Component | Chemical Properties | Biological Significance |

|---|---|---|

| Bromophenyl Moiety | Hydrophobic pocket binding, π-stacking interactions | Essential for USP28/USP25 binding and inhibition |

| Trifluoromethoxy Group | Strong electron-withdrawing, hydrophobic (π = +1.04) | Critical for inhibitory potency and selectivity |

| Benzyloxy Linkage | Ether bond (C-O), facilitates molecular flexibility | Provides conformational flexibility |

| Aminoethanol Chain | Hydrogen bonding capability, polar interactions | Forms H-bonds with target residues (D265, Q315) |

Classification of Deubiquitinating Enzymes (DUBs)

Deubiquitinating enzymes constitute a critical regulatory component of the UPS, functioning to reverse ubiquitination through the specific cleavage of isopeptide bonds between ubiquitin and substrate proteins [6] [7]. The human genome encodes approximately 100 DUBs, which can be categorized into two major classes based on their catalytic mechanisms: cysteine proteases and metalloproteases [6] [8].

The cysteine protease class represents the predominant group of DUBs and includes six distinct families. The ubiquitin-specific proteases (USPs) constitute the largest family with 58 members, followed by the ovarian tumor proteases (OTUs) with 14 members, the Machado-Josephin domain proteases (MJDs) with 5 members, and the ubiquitin C-terminal hydrolases (UCHs) with 4 members [6] [9]. Two additional families, the Motif Interacting with Ubiquitin-containing Novel DUB family (MINDY) and the Zinc Finger with UFM1-specific Peptidase Domain (ZUFSP), have been more recently identified [10].

All cysteine protease DUBs utilize a conserved catalytic mechanism involving a catalytic triad composed of cysteine, histidine, and asparagine or aspartate residues [8]. This catalytic cysteine makes these enzymes susceptible to regulation by reactive oxygen species during oxidative stress, adding an additional layer of regulatory complexity [8]. The metalloprotease class contains only the JAB1/MPN/Mov34 domain proteases (JAMM), which employ a zinc ion and catalytic serine for isopeptide hydrolysis, making them more resistant to oxidative inactivation [8].

The USP family demonstrates remarkable structural and functional diversity despite sharing a common catalytic core domain. This core domain adopts a characteristic "hand-like" architecture comprising thumb, palm, and fingers subdomains that together form the active site and ubiquitin-binding surface [11] [12]. The catalytic mechanism follows a standard cysteine protease pathway, where the catalytic histidine deprotonates the thiol group of the catalytic cysteine, enabling nucleophilic attack on the isopeptide bond [12].

Structural Organization of USP Family

The structural architecture of USP family members reveals a conserved catalytic domain of approximately 350 amino acids that serves as the functional core for ubiquitin recognition and cleavage [12]. This catalytic domain adopts the characteristic papain-like fold consisting of three distinct subdomains: the thumb, palm, and fingers regions [13] [11]. The thumb subdomain primarily contributes to ubiquitin binding and positioning, while the palm subdomain contains the catalytic machinery, and the fingers subdomain participates in substrate recognition and specificity determination [14].

The catalytic triad of USPs typically consists of a cysteine residue (nucleophile), a histidine residue (general base), and an asparagine or aspartate residue (stabilizing residue) [12]. These residues are precisely positioned within the palm subdomain to facilitate the nucleophilic attack on the isopeptide bond. A fourth critical residue, often an aspartate located adjacent to the third catalytic residue, plays an essential role in stabilizing tetrahedral intermediates through water-mediated interactions [12].

Beyond the core catalytic domain, USP family members exhibit extensive structural diversity through the incorporation of additional regulatory domains [13]. Many USPs contain ubiquitin-like (UBL) domains that can be located at the amino-terminus, carboxy-terminus, or embedded within the catalytic core [15]. These UBL domains serve various functions including protein-protein interactions, subcellular localization, and allosteric regulation of catalytic activity [16].

A subset of USPs also contains domains present in USPs (DUSP) at their amino-termini, which often work in conjunction with UBL domains to form regulatory modules [13] [16]. The DUSP-UBL domain architecture is particularly common among USPs involved in DNA repair processes, suggesting specialized functions for these regulatory elements [17]. Additionally, many USPs contain zinc finger motifs within their fingers subdomains, which contribute to polyubiquitin chain recognition and linkage specificity [11].

The structural organization of USPs also includes various insertion domains within the catalytic core that contribute to substrate specificity and regulatory mechanisms [13]. These insertions can range from small loops to large domains and are often critical for the unique functional properties of individual USP family members [11]. The positioning and size of these insertions help explain the remarkable functional diversity observed among USPs despite their shared catalytic mechanism.

Functional Roles of USP25 and USP28

USP25 and USP28 represent two closely related members of the USP family that share high sequence similarity and identical domain architecture, yet exhibit distinct biological functions and regulatory mechanisms [18] [19]. Despite their structural similarities, these enzymes demonstrate non-redundant roles in cellular physiology, with USP25 primarily regulating inflammatory signaling pathways and USP28 focusing on oncogene stabilization and cell cycle control [19] [20].

USP25 in Inflammatory TRAF Signaling

USP25 functions as a critical regulatory node in inflammatory signaling cascades, particularly through its interactions with tumor necrosis factor receptor-associated factor (TRAF) proteins [21] [22]. The enzyme localizes primarily to the cytoplasm where it encounters and deubiquitinates key signaling mediators including TRAF3, TRAF5, and TRAF6 [21] [23]. These TRAF proteins serve as essential adaptor molecules that link cell surface receptors to downstream kinase cascades and transcription factor activation.

In the context of interleukin-17 (IL-17) signaling, USP25 acts as a negative regulator by removing lysine 63-linked polyubiquitin chains from TRAF5 and TRAF6 [21]. This deubiquitination activity is mediated through the adaptor protein Act1, which facilitates the recruitment of USP25 to the TRAF proteins following IL-17 receptor stimulation [21]. By removing activating ubiquitin chains, USP25 effectively terminates IL-17-induced nuclear factor kappa B (NF-κB) activation and inflammatory cytokine production, thereby preventing excessive inflammatory responses [21].

USP25 also plays a significant role in Toll-like receptor 4 (TLR4) signaling through its regulation of TRAF3 [22] [23]. Upon viral infection or TLR4 activation, USP25 expression is induced through interferon regulatory factor 7 (IRF7) and NF-κB-dependent mechanisms [22]. The enzyme then stabilizes TRAF3 by removing lysine 48-linked degradative ubiquitin chains, which enhances type I interferon production and antiviral responses [22]. This creates a positive feedback loop where inflammatory stimuli induce USP25 expression, which in turn amplifies the antiviral response through TRAF3 stabilization.

Recent studies have also identified USP25 as a regulator of the KEAP1-NRF2 antioxidant pathway [24]. Under oxidative stress conditions, USP25 deubiquitinates and destabilizes KEAP1, leading to NRF2 activation and enhanced antioxidant gene expression [24]. This function positions USP25 as a critical sensor of cellular oxidative stress and a promoter of adaptive antioxidant responses.

USP28 in c-MYC Stabilization

USP28 serves as a crucial stabilizer of oncogenic transcription factors, most notably c-MYC, through its nuclear localization and substrate-specific deubiquitination activity [25] [26]. The enzyme forms constitutively active homodimers that recognize and deubiquitinate c-MYC, thereby protecting it from proteasomal degradation mediated by the F-box and WD repeat domain-containing 7 (FBW7) ubiquitin ligase [25] [27].

The mechanism of c-MYC stabilization by USP28 involves direct interaction through the FBW7 complex, where USP28 competes with proteasomal degradation machinery for access to ubiquitinated c-MYC [26] [28]. USP28 demonstrates particular efficiency in removing lysine 11-linked polyubiquitin chains from c-MYC, which are assembled by various E3 ligases including the anaphase-promoting complex [25]. This specificity for lysine 11-linked chains suggests that USP28 antagonizes multiple ubiquitination pathways that target c-MYC for degradation.

The functional significance of USP28-mediated c-MYC stabilization extends beyond simple protein stabilization to include regulation of transcriptional programs and DNA replication [25]. USP28 activity promotes the association of c-MYC with the PAF1 complex, a transcriptional elongation factor that facilitates RNA polymerase II progression and resolution of transcription-replication conflicts [25]. This mechanism links USP28 activity to genome stability and DNA damage responses.

Interestingly, USP28 dimerization serves as a regulatory mechanism that limits its catalytic activity toward c-MYC [25]. Monomeric USP28 exhibits enhanced deubiquitination activity compared to dimeric forms, and factors such as 53BP1 help stabilize USP28 dimers to prevent excessive c-MYC accumulation [25]. This regulatory mechanism becomes disrupted under genotoxic stress, leading to enhanced c-MYC stabilization and potentially contributing to oncogenic transformation.

Non-redundant Functions Despite Structural Similarities

The functional non-redundancy of USP25 and USP28 despite their high structural similarity arises from distinct oligomerization states, subcellular localizations, and substrate recognition mechanisms [18] [19]. USP25 forms autoinhibited tetramers in its inactive state, requiring dissociation into active dimers for full catalytic activity [19]. This tetramerization is mediated by a USP25-specific insertion sequence that blocks the ubiquitin-binding site, creating an autoinhibitory mechanism not present in USP28 [18].

In contrast, USP28 exists as constitutively active dimers that do not require conformational activation [19]. The dimerization interface in USP28 is formed by a conserved insertion domain that spatially separates the catalytic domains while maintaining their independent activity [19]. This structural difference explains why USP28 demonstrates higher basal activity compared to USP25 and why their regulatory mechanisms differ substantially.

The subcellular localization patterns of these enzymes further contribute to their functional specialization [20]. USP25 predominantly localizes to the cytoplasm where it encounters inflammatory signaling complexes and cytoplasmic stress response machinery [29]. USP28, conversely, localizes to the nucleus where it accesses nuclear transcription factors and DNA damage response proteins [25] [26]. This spatial segregation ensures that each enzyme operates within distinct cellular compartments and regulatory networks.

The substrate specificity differences between USP25 and USP28 also reflect their evolutionary specialization for distinct cellular functions [18]. While both enzymes can be inhibited by similar small molecule compounds due to their conserved active site architectures, their natural substrate preferences have diverged significantly [30]. USP25 preferentially targets inflammatory signaling mediators and stress response proteins, while USP28 focuses on nuclear oncogenes and cell cycle regulators [19] [20].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Xu D, Liu J, Fu T, Shan B, Qian L, Pan L, Yuan J. USP25 regulates Wnt signaling by controlling the stability of tankyrases. Genes Dev. 2017 May 15;31(10):1024-1035. doi: 10.1101/gad.300889.117. Epub 2017 Jun 15. PubMed PMID: 28619731; PubMed Central PMCID: PMC5495119.

3: Long C, Lai Y, Li J, Huang J, Zou C. LPS promotes HBO1 stability via USP25 to modulate inflammatory gene transcription in THP-1 cells. Biochim Biophys Acta Gene Regul Mech. 2018 Sep;1861(9):773-782. doi: 10.1016/j.bbagrm.2018.08.001. Epub 2018 Aug 4. PubMed PMID: 30745998; PubMed Central PMCID: PMC6368258.

4: Ding J, Cheng Y, Zhang Y, Liao S, Yin T, Yang J. The miR-27a-3p/USP25 axis participates in the pathogenesis of recurrent miscarriage by inhibiting trophoblast migration and invasion. J Cell Physiol. 2019 Nov;234(11):19951-19963. doi: 10.1002/jcp.28593. Epub 2019 Apr 5. PubMed PMID: 30953360.

5: Zhong B, Liu X, Wang X, Chang SH, Liu X, Wang A, Reynolds JM, Dong C. Negative regulation of IL-17-mediated signaling and inflammation by the ubiquitin-specific protease USP25. Nat Immunol. 2012 Nov;13(11):1110-7. doi: 10.1038/ni.2427. Epub 2012 Oct 7. PubMed PMID: 23042150; PubMed Central PMCID: PMC3477275.

6: Valero R, Marfany G, González-Angulo O, González-González G, Puelles L, Gonzàlez-Duarte R. USP25, a novel gene encoding a deubiquitinating enzyme, is located in the gene-poor region 21q11.2. Genomics. 1999 Dec 15;62(3):395-405. PubMed PMID: 10644437.

7: Lin D, Zhang M, Zhang MX, Ren Y, Jin J, Zhao Q, Pan Z, Wu M, Shu HB, Dong C, Zhong B. Induction of USP25 by viral infection promotes innate antiviral responses by mediating the stabilization of TRAF3 and TRAF6. Proc Natl Acad Sci U S A. 2015 Sep 8;112(36):11324-9. doi: 10.1073/pnas.1509968112. Epub 2015 Aug 24. Erratum in: Proc Natl Acad Sci U S A. 2015 Oct 27;112(43):E5901. PubMed PMID: 26305951; PubMed Central PMCID: PMC4568686.

8: Qian G, Hu X, Li G, Ding Y, Zhu L, Zheng H, Li M, Li Z, Pan J, Li Y, Li G, Yang C, Liu Y, Xie Y, Lv H. Smurf1 restricts the antiviral function mediated by USP25 through promoting its ubiquitination and degradation. Biochem Biophys Res Commun. 2018 Apr 6;498(3):537-543. doi: 10.1016/j.bbrc.2018.03.015. Epub 2018 Mar 6. PubMed PMID: 29518389.

9: Yang Y, Shi L, Ding Y, Shi Y, Hu HY, Wen Y, Zhang N. Structural and Functional Investigations of the N-Terminal Ubiquitin Binding Region of Usp25. Biophys J. 2017 May 23;112(10):2099-2108. doi: 10.1016/j.bpj.2017.04.022. PubMed PMID: 28538147; PubMed Central PMCID: PMC5444020.

10: Ding C, Li F, Long Y, Zheng J. Chloroquine attenuates lipopolysaccharide-induced inflammatory responses through upregulation of USP25. Can J Physiol Pharmacol. 2017 May;95(5):481-491. doi: 10.1139/cjpp-2016-0303. Epub 2016 Nov 30. PubMed PMID: 28134560.

11: Kawaguchi K, Uo K, Tanaka T, Komada M. Tandem UIMs confer Lys48 ubiquitin chain substrate preference to deubiquitinase USP25. Sci Rep. 2017 Mar 22;7:45037. doi: 10.1038/srep45037. PubMed PMID: 28327663; PubMed Central PMCID: PMC5361193.

12: Liu B, Sureda-Gómez M, Zhen Y, Amador V, Reverter D. A quaternary tetramer assembly inhibits the deubiquitinating activity of USP25. Nat Commun. 2018 Nov 26;9(1):4973. doi: 10.1038/s41467-018-07510-5. PubMed PMID: 30478318; PubMed Central PMCID: PMC6255862.

13: Wen J, Bai H, Chen N, Zhang W, Zhu X, Li P, Gong J. USP25 promotes endotoxin tolerance via suppressing K48-linked ubiquitination and degradation of TRAF3 in Kupffer cells. Mol Immunol. 2019 Feb;106:53-62. doi: 10.1016/j.molimm.2018.12.017. Epub 2018 Dec 19. PubMed PMID: 30579117.

14: Ren Y, Zhao Y, Lin D, Xu X, Zhu Q, Yao J, Shu HB, Zhong B. The Type I Interferon-IRF7 Axis Mediates Transcriptional Expression of Usp25 Gene. J Biol Chem. 2016 Jun 17;291(25):13206-15. doi: 10.1074/jbc.M116.718080. Epub 2016 Apr 27. PubMed PMID: 27129230; PubMed Central PMCID: PMC4933234.

15: Sadler JBA, Lamb CA, Welburn CR, Adamson IS, Kioumourtzoglou D, Chi NW, Gould GW, Bryant NJ. The deubiquitinating enzyme USP25 binds tankyrase and regulates trafficking of the facilitative glucose transporter GLUT4 in adipocytes. Sci Rep. 2019 Mar 18;9(1):4710. doi: 10.1038/s41598-019-40596-5. PubMed PMID: 30886164; PubMed Central PMCID: PMC6423145.

16: Zhong H, Wang D, Fang L, Zhang H, Luo R, Shang M, Ouyang C, Ouyang H, Chen H, Xiao S. Ubiquitin-specific proteases 25 negatively regulates virus-induced type I interferon signaling. PLoS One. 2013 Nov 18;8(11):e80976. doi: 10.1371/journal.pone.0080976. eCollection 2013. PubMed PMID: 24260525; PubMed Central PMCID: PMC3832446.

17: Kim S, Lee D, Lee J, Song H, Kim HJ, Kim KT. Vaccinia-Related Kinase 2 Controls the Stability of the Eukaryotic Chaperonin TRiC/CCT by Inhibiting the Deubiquitinating Enzyme USP25. Mol Cell Biol. 2015 May;35(10):1754-62. doi: 10.1128/MCB.01325-14. Epub 2015 Mar 9. PubMed PMID: 25755282; PubMed Central PMCID: PMC4405641.

18: Masoumi KC, Marfany G, Wu Y, Massoumi R. Putative role of SUMOylation in controlling the activity of deubiquitinating enzymes in cancer. Future Oncol. 2016 Feb;12(4):565-74. doi: 10.2217/fon.15.320. Epub 2016 Jan 18. Review. PubMed PMID: 26777062.

19: Li J, Tan Q, Yan M, Liu L, Lin H, Zhao F, Bao G, Kong H, Ge C, Zhang F, Yu T, Li J, He X, Yao M. miRNA-200c inhibits invasion and metastasis of human non-small cell lung cancer by directly targeting ubiquitin specific peptidase 25. Mol Cancer. 2014 Jul 6;13:166. doi: 10.1186/1476-4598-13-166. PubMed PMID: 24997798; PubMed Central PMCID: PMC4105889.

20: Cheng H, Li X, Wang C, Chen Y, Li S, Tan J, Tan B, He Y. Inhibition of tankyrase by a novel small molecule significantly attenuates prostate cancer cell proliferation. Cancer Lett. 2019 Feb 28;443:80-90. doi: 10.1016/j.canlet.2018.11.013. Epub 2018 Nov 22. PubMed PMID: 30472184.

Explore Compound Types